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For Researchers, Scientists, and Drug Development Professionals

Introduction
Aurin Tricarboxylic Acid (ATA) is a polyanionic, polyphenolic compound that has been widely

recognized as a potent inhibitor of protein-protein interactions (PPIs). Its ability to interfere with

the association of various protein complexes makes it a valuable tool for researchers studying

the intricacies of cellular signaling pathways and for professionals in the field of drug

development seeking to validate new therapeutic targets. These application notes provide

detailed protocols and data for utilizing ATA to study two distinct and significant protein-protein

interactions: the oncogenic TAZ-TEAD transcriptional complex and the critical interaction

between von Willebrand Factor (vWF) and platelet glycoprotein Ib (GPIb) in hemostasis.

Section 1: Interrogating the TAZ-TEAD Interaction in
the Hippo Signaling Pathway
The transcriptional co-activator with PDZ-binding motif (TAZ) and its interaction with the TEA

Domain (TEAD) family of transcription factors are key components of the Hippo signaling

pathway, which plays a crucial role in organ size control and tumorigenesis. Dysregulation of

this pathway and the subsequent activation of the TAZ-TEAD complex are implicated in various

cancers. ATA has been identified as a disruptor of the TAZ-TEAD interaction, making it an

excellent tool for studying the functional consequences of this inhibition.[1]
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Hippo Signaling Pathway and the TAZ-TEAD interaction.

Experimental Protocols
This protocol describes a high-throughput screening method to identify inhibitors of the TAZ-

TEAD protein-protein interaction.

Materials:

His-tagged TAZ protein

FLAG-tagged TEAD4 protein

AlphaLISA anti-His Acceptor beads (PerkinElmer)

AlphaLISA Streptavidin Donor beads (PerkinElmer)

Biotinylated anti-FLAG antibody

Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

Aurin Tricarboxylic Acid (ATA) stock solution (in DMSO)

384-well white microplates (e.g., PerkinElmer ProxiPlate)

Alpha-compatible plate reader (e.g., PerkinElmer EnSpire)

Procedure:

Prepare a master mix of His-TAZ (final concentration 10 nM) and FLAG-TEAD4 (final

concentration 15 nM) in assay buffer.

Dispense 5 µL of the protein master mix into each well of a 384-well plate.

Add 50 nL of ATA at various concentrations (or control compounds) to the wells. For a dose-

response curve, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.

Incubate for 30 minutes at room temperature.
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Prepare a master mix of anti-His Acceptor beads (final concentration 20 µg/mL) and

biotinylated anti-FLAG antibody (final concentration 20 nM) in assay buffer.

Add 5 µL of the acceptor bead/antibody mix to each well.

Incubate for 60 minutes at room temperature in the dark.

Prepare a solution of Streptavidin Donor beads (final concentration 40 µg/mL) in assay

buffer.

Add 10 µL of the donor bead solution to each well.

Incubate for 60 minutes at room temperature in the dark.

Read the plate on an Alpha-compatible plate reader at an excitation of 680 nm and emission

of 615 nm.

This assay confirms the disruption of the TAZ-TEAD complex by measuring the change in

polarization of a fluorescently labeled peptide.

Materials:

Human TEAD4 protein (amino acids 217-434)

Carboxyfluorescein-labeled TAZ peptide probe (e.g., human TAZ 23-57)

Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl

Aurin Tricarboxylic Acid (ATA) stock solution (in DMSO)

Black, low-volume 384-well microplates

Plate reader with fluorescence polarization capabilities

Procedure:

Prepare a solution of 350 nM TEAD4 and 25 nM TAZ peptide probe in assay buffer.

Dispense 10 µL of the TEAD4/probe solution into each well of a 384-well plate.
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Add 10 µL of ATA at various concentrations (typically ranging from 0 to 150 µM) to the wells.

Incubate the mixture at 25°C for 20 minutes.

Measure the fluorescence polarization using a plate reader.

SPR is used to measure the direct binding of ATA to TEAD.

Materials:

Human TEAD4 protein (YAP/TAZ-binding domain, amino acids 217-434)

CM5 sensor chip (Cytiva)

Amine coupling kit (Cytiva)

Immobilization Buffer: 10 mM acetate buffer, pH 5.0

Running Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1.5% DMSO

Aurin Tricarboxylic Acid (ATA) solutions at various concentrations in running buffer

SPR instrument (e.g., Biacore)

Procedure:

Deacylate the TEAD4 protein as it is post-translationally palmitoylated.

Immobilize the deacylated TEAD4 onto a CM5 sensor chip using standard amine coupling

chemistry.

Pass various concentrations of ATA in running buffer over the reference cell and the cell with

immobilized TEAD4.

Record the resonance responses.

Analyze the data to determine binding affinity.
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This assay measures the ability of ATA to inhibit TAZ-TEAD-dependent transcriptional activity in

cells.

Materials:

HEK293 cells

TEAD luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

Expression plasmid for an activated form of TAZ (e.g., TAZ-CAMTA1 fusion protein)

Control vector (empty vector)

Transfection reagent

Cell culture medium and supplements

Aurin Tricarboxylic Acid (ATA)

Luciferase assay reagent

Luminometer

Procedure:

Co-transfect HEK293 cells with the TEAD luciferase reporter plasmid and either the activated

TAZ expression plasmid or an empty vector control.

After 24 hours, treat the cells with various concentrations of ATA or a vehicle control (DMSO).

Incubate the cells for an additional 24 hours.

Lyse the cells and measure the luciferase activity using a luminometer according to the

manufacturer's instructions.

Quantitative Data Summary
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Assay Type Parameter Value (ATA) Reference

AlphaLISA IC₅₀ ~5 µM [1]

Fluorescence

Polarization
IC₅₀ ~10 µM [1]

Surface Plasmon

Resonance
Kᴅ Low micromolar [1]

Cell-Based Reporter

Assay
Inhibition

Significant reduction

in luciferase activity
[1]

Experimental Workflow Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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